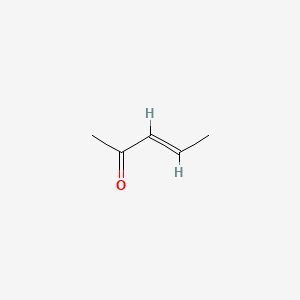
rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1R,2R)-2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid, trans (RTCA) is a cyclic organic compound, which has a carboxylic acid functional group and a thiophene ring. It is a colorless solid that is insoluble in water. RTCA is a member of the thiophene family and is an important intermediate in the synthesis of many different compounds. It is widely used in the pharmaceutical and agricultural industries, as well as in the synthesis of materials for industrial applications.
科学的研究の応用
Rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans has a wide range of applications in scientific research. It has been used in the synthesis of materials for industrial applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans has been used in the synthesis of agrochemicals, such as herbicides and insecticides.
作用機序
The mechanism of action of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans is not completely understood. However, it is believed to act as an electrophile and react with nucleophiles in a variety of reactions. For example, it can react with nucleophiles such as amines, thiols, and alcohols to form covalent bonds. It can also react with nucleophiles such as carboxylic acids and esters to form cyclic thiophene derivatives.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria, as well as to reduce inflammation. It has also been shown to have anti-cancer activity, as well as anti-viral activity. In addition, rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans has been shown to have antioxidant activity and to reduce the levels of oxidative stress in cells.
実験室実験の利点と制限
Rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of reactions. In addition, it has a low toxicity and is relatively stable in the presence of air and light. However, it is not soluble in water and can be difficult to work with in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans. It could be used in the synthesis of more advanced materials, such as nanomaterials and polymers. It could also be used in the synthesis of more complex pharmaceuticals, such as anti-cancer drugs and antiviral drugs. In addition, it could be used in the development of more efficient agrochemicals, such as herbicides and insecticides. Finally, it could be used in the development of more efficient catalysts for a variety of reactions.
合成法
Rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans can be synthesized through a variety of methods, including the Wittig reaction, the cyclization of o-alkylthiophenes, and the reaction of thiophenols with aldehydes. The Wittig reaction is the most commonly used method and involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The cyclization of o-alkylthiophenes involves the reaction of an o-alkylthiophene with an electrophile, such as an aldehyde or ketone, to form a cyclic thiophene. Finally, the reaction of thiophenols with aldehydes involves the reaction of a thiophenol with an aldehyde in the presence of a base.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans involves the preparation of the starting material, followed by a series of reactions to introduce the thiophene and carboxylic acid functional groups onto the cyclopropane ring.", "Starting Materials": [ "Cyclopropane", "Thiophene", "Bromine", "Sodium hydroxide", "Diethyl malonate", "Ethyl chloroformate", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Bromination of cyclopropane to form 1,2-dibromocyclopropane", "Reaction of 1,2-dibromocyclopropane with sodium hydroxide to form trans-1,2-dihydroxycyclopropane", "Reaction of trans-1,2-dihydroxycyclopropane with diethyl malonate and ethyl chloroformate to form trans-2-(diethoxycarbonyl)cyclopropane-1-carboxylic acid ethyl ester", "Reaction of trans-2-(diethoxycarbonyl)cyclopropane-1-carboxylic acid ethyl ester with thiophene and sodium borohydride to form rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid ethyl ester", "Hydrolysis of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid ethyl ester with hydrochloric acid to form rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid", "Neutralization of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid with sodium bicarbonate and purification with water and ethanol to obtain the final product" ] } | |
CAS番号 |
2044705-82-8 |
製品名 |
rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans |
分子式 |
C8H8O2S |
分子量 |
168.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



